molecular formula C5H7N3O2 B12816339 2-Hydroxy-N-methyl-1H-imidazole-1-carboxamide

2-Hydroxy-N-methyl-1H-imidazole-1-carboxamide

Cat. No.: B12816339
M. Wt: 141.13 g/mol
InChI Key: FETXFBQKWXPHHC-UHFFFAOYSA-N
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Description

2-Hydroxy-N-methyl-1H-imidazole-1-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a hydroxyl group and a carboxamide group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-methyl-1H-imidazole-1-carboxamide can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the condensation of appropriate aldehydes with amines, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-methyl-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include substituted imidazoles, amines, and ketones, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-methyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxamide groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N-methyl-1H-imidazole-1-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

N-methyl-2-oxo-1H-imidazole-3-carboxamide

InChI

InChI=1S/C5H7N3O2/c1-6-4(9)8-3-2-7-5(8)10/h2-3H,1H3,(H,6,9)(H,7,10)

InChI Key

FETXFBQKWXPHHC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1C=CNC1=O

Origin of Product

United States

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